1-Alaninechlamydocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Alaninechlamydocin is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp. and an inhibitor of histone deacetylases (HDACs). It reduces total HDAC activity in HeLa cell lysates in a concentration-dependent manner. This compound reduces proliferation of MIA PaCa-2, PANC-1, and hTERT-HPNE cells (GI50s = 5.3, 14, and 2.0 nM, respectively).
This compound is a potent HDAC Inhibitor, Inducing G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells, inhibiting SE activity at concentrations as low as 2 nM.
Applications De Recherche Scientifique
Inhibition des HDAC
1-Alaninechlamydocin est un puissant inhibiteur des désacétylases d'histones (HDAC) {svg_1}. Les HDAC sont d'importants régulateurs de l'expression des gènes et ont été impliqués dans diverses maladies {svg_2}. En inhibant les HDAC, this compound pourrait potentiellement influencer le traitement de ces maladies {svg_3}.
Traitement du cancer
This compound a montré des activités antiprolifératives/cytotoxiques puissantes dans une lignée cellulaire de cancer pancréatique humain (MIA PaCa-2) à des concentrations nanomolaires faibles {svg_4}. Cela suggère qu'il pourrait être utilisé comme traitement potentiel pour certains types de cancer {svg_5}.
Arrêt du cycle cellulaire
This compound a été trouvé pour induire un arrêt du cycle cellulaire G2/M {svg_6}. Cela signifie qu'il peut arrêter la division des cellules à un point spécifique, ce qui pourrait être particulièrement utile pour ralentir la croissance des cellules cancéreuses {svg_7}.
Induction de l'apoptose
En plus de provoquer un arrêt du cycle cellulaire, this compound induit également l'apoptose {svg_8}. L'apoptose est une forme de mort cellulaire programmée, et l'induction de ce processus peut aider à éliminer les cellules cancéreuses ou autrement nocives {svg_9}.
Traitement de la maladie d'Alzheimer
Les inhibiteurs des HDAC comme this compound sont en cours de test pour le traitement de la maladie d'Alzheimer {svg_10}. En influençant l'expression des gènes, ces composés pourraient être capables d'atténuer certains des symptômes ou de la progression de cette maladie {svg_11}.
Traitement des affections respiratoires
Les inhibiteurs des HDAC sont également explorés pour le traitement de l'asthme et des affections respiratoires chroniques {svg_12}. This compound, en tant qu'inhibiteur des HDAC, pourrait potentiellement être utilisé dans ce contexte {svg_13}.
Analyse Biochimique
Biochemical Properties
1-Alaninechlamydocin interacts with histone deacetylases (HDACs), inhibiting their activity . HDACs are important enzymes that regulate gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Cellular Effects
In cellular processes, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells, a human pancreatic cancer cell line . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of histone deacetylase (HDAC) activity . By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to less tightly wrapped DNA and changes in gene expression .
Metabolic Pathways
Given its role as an HDAC inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation and deacetylation .
Activité Biologique
The compound (3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex organic molecule notable for its unique bicyclic structure and multiple functional groups. Its potential applications in medicinal chemistry stem from its structural features that may interact with various biological systems.
Structural Features
This compound includes:
- Benzyl group : Enhances lipophilicity and may influence biological interactions.
- Methyl group : Contributes to steric effects and overall molecular stability.
- Epoxide moiety (oxiran-2-yl) : Known for its reactivity and potential biological activity.
- Tetrone functionality : The presence of four carbonyl groups may enhance reactivity towards biological targets.
Predicted Biological Activities
In silico predictions suggest that compounds with similar structural motifs often exhibit a range of activities including:
- Anti-inflammatory properties
- Analgesic effects
These predictions are supported by computational tools like the PASS program which estimates the biological activity based on chemical structure.
Understanding the mechanisms through which this compound exerts its biological activity involves several interaction studies. Techniques employed include:
- Molecular docking studies : To predict binding affinities to various biological targets.
- Cell viability assays : To evaluate cytotoxicity against different cell lines.
These studies are crucial for elucidating how the compound interacts within biological systems.
Case Studies and Research Findings
Research into similar compounds has yielded insights into their biological activities:
-
Antimicrobial Activity :
- A study on oxazole derivatives showed varying degrees of inhibition against bacterial strains such as E. coli and S. aureus. For instance:
Compound E. coli (mm) S. aureus (mm) 22a 12 9 22b 11 8
- A study on oxazole derivatives showed varying degrees of inhibition against bacterial strains such as E. coli and S. aureus. For instance:
-
Anticancer Properties :
- Similar bicyclic compounds have demonstrated significant anticancer effects in vitro against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- Compounds with similar epoxide functionalities have been studied for neuroprotective effects in models of neurodegeneration.
Propriétés
IUPAC Name |
(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUPNOLDLHVTB-UKAZWLHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 1-alaninechlamydocin exert its antiproliferative effects?
A1: this compound exhibits potent antiproliferative activity, particularly against the human pancreatic cancer cell line MIA PaCa-2. This activity is attributed to its ability to induce G2/M cell cycle arrest and apoptosis. [] While the exact mechanism remains to be fully elucidated, research suggests that this compound primarily acts by inhibiting histone deacetylase (HDAC) activity. [] HDACs play a crucial role in regulating gene expression by modifying histone proteins, and their inhibition can disrupt cell cycle progression and induce programmed cell death in cancer cells.
Q2: What is known about the structure of this compound?
A2: this compound is a cyclic tetrapeptide, meaning it consists of four amino acids linked in a ring structure. [] While its planar structure was previously known, researchers have now determined its absolute configuration using various spectroscopic techniques, including 1H–1H ROESY, electronic circular dichroism (ECD), and X-ray diffraction, along with chemical methods like Marfey's analysis. [] This comprehensive analysis provides a detailed understanding of the molecule's three-dimensional structure, which is crucial for understanding its interactions with biological targets and designing potential analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.